molecular formula C13H8ClF3N2O2 B12665828 Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- CAS No. 1806-24-2

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)-

Cat. No.: B12665828
CAS No.: 1806-24-2
M. Wt: 316.66 g/mol
InChI Key: BSAPSEILFUAYMQ-UHFFFAOYSA-N
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Description

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- is an aromatic amine compound with the molecular formula C13H8ClF3N2O2 It is characterized by the presence of a nitro group, a chloro group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- typically involves the nitration of aniline derivatives. One common method is the nitration of 5-chloro-2-nitroaniline with trifluoromethylbenzene under acidic conditions. The reaction is usually carried out in the presence of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)- is unique due to the presence of all three functional groups (nitro, chloro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

1806-24-2

Molecular Formula

C13H8ClF3N2O2

Molecular Weight

316.66 g/mol

IUPAC Name

5-chloro-2-nitro-N-phenyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C13H8ClF3N2O2/c14-10-7-11(18-8-4-2-1-3-5-8)12(19(20)21)6-9(10)13(15,16)17/h1-7,18H

InChI Key

BSAPSEILFUAYMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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